N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-16(2)27-22-7-5-20(6-8-22)23(26)24-14-19-9-11-25(12-10-19)15-21-13-17(3)28-18(21)4/h5-8,13,16,19H,9-12,14-15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZBUCMHPQQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide (commonly referred to as the compound) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a piperidine core, a furan moiety, and an isopropoxybenzamide group. Its molecular formula is with a molecular weight of approximately 350.47 g/mol. The structural components contribute to its pharmacological properties, particularly in targeting specific biological pathways.
Research indicates that the compound may function as an inhibitor of key enzymes and receptors involved in cancer progression. Specifically, it has been investigated for its potential role as an anaplastic lymphoma kinase (ALK) inhibitor and epidermal growth factor receptor (EGFR) inhibitor. These interactions may lead to the modulation of signaling pathways associated with cell proliferation and survival, ultimately inhibiting tumor growth and inducing apoptosis in cancer cells.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of the compound:
- Anti-Cancer Activity : In vitro studies demonstrated that the compound exhibits significant anti-cancer properties by disrupting cellular processes involved in tumorigenesis. It has shown efficacy in reducing cell viability in various cancer cell lines, particularly those expressing ALK and EGFR.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes related to cancer metabolism, which may contribute to its anti-tumor effects. Detailed kinetic studies are required to elucidate the exact mechanisms involved.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the preparation of 2,5-dimethylfuran through reactions involving furan and ethylene under acidic conditions. Subsequent steps involve functionalization of piperidine rings and introduction of the isopropoxy group.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Furan Preparation | Furan, Ethylene |
| 2 | Piperidine Functionalization | Piperidine Derivatives |
| 3 | Isopropoxy Group Introduction | Isopropanol |
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Case Studies
Recent case studies have highlighted the compound's potential in clinical applications:
- Study on Cancer Cell Lines : A study published in 2023 evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
- In Vivo Studies : Preliminary animal studies suggest that the compound may reduce tumor size without significant toxicity, indicating its potential for further development as an anti-cancer agent.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Piperidine-Based Analogs
Key Observations :
- The target compound’s dimethylfuran substituent distinguishes it from phenyl/fluorophenyl groups in fentanyl analogs () and the naphthyridine core in Goxalapladib ().
Pharmacological and Physicochemical Profiles
Table 2: Comparative Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (~450 vs. 718.8 for Goxalapladib) may improve bioavailability compared to bulkier analogs .
- The dimethylfuran group likely enhances metabolic stability compared to fentanyl analogs’ labile phenethyl moieties ().
Therapeutic Potential and Receptor Interactions
- Fentanyl Analogs (): Bind to μ-opioid receptors via aromatic phenyl/phenethyl groups. The target compound lacks these motifs, suggesting non-opioid activity.
- Goxalapladib () : Targets phospholipase A2 (PLA2) in atherosclerosis. The target compound’s benzamide group could similarly inhibit enzymes or modulate inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
